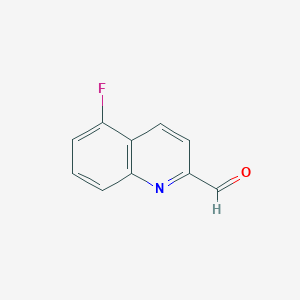

5-Fluoroquinoline-2-carbaldehyde

Beschreibung

5-Fluoroquinoline-2-carbaldehyde is a fluorinated quinoline derivative characterized by a fluorine substituent at the 5-position and a formyl (-CHO) group at the 2-position of the quinoline ring. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which enables diverse reactivity and biological activity. The fluorine atom enhances the compound’s electronic properties and metabolic stability, while the aldehyde group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Eigenschaften

IUPAC Name |

5-fluoroquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-2-1-3-10-8(9)5-4-7(6-13)12-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKAXROZYJLSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 5-Fluoroquinoline-2-carbaldehyde and related aldehydes, based on available

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Purity (Commercial) |

|---|---|---|---|---|---|

| 5-Fluoroquinoline-2-carbaldehyde | C₁₀H₆FNO | 175.16 | Not available | 5-Fluoro, 2-carbaldehyde | Not specified |

| 5-Amino-6-fluoroquinoline-2-carbaldehyde | C₁₀H₈F₂N₂O | 218.19 | 1420789-83-8 | 6-Fluoro, 5-amino, 2-carbaldehyde | 97% |

| 5-(Methoxymethyl)furan-2-carbaldehyde | C₇H₈O₃ | 140.14 | 1917-64-2 | Methoxymethyl at 5-position, furan ring | 97% |

| 2-Chloro-5-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Not available | 2-Chloro, 5-fluoro, benzaldehyde | Not specified |

Key Observations:

This contrasts with 5-Amino-6-fluoroquinoline-2-carbaldehyde, where the electron-donating amino group at position 5 may reduce the aldehyde’s reactivity . In 2-Chloro-5-fluorobenzaldehyde, the combined electron-withdrawing effects of chlorine and fluorine on the benzene ring likely make the aldehyde more electrophilic than in simpler benzaldehyde derivatives .

Ring System Differences: Quinoline-based aldehydes (e.g., 5-Fluoroquinoline-2-carbaldehyde) exhibit π-π stacking capabilities and stronger intermolecular interactions compared to furan (5-(Methoxymethyl)furan-2-carbaldehyde) or benzene derivatives (2-Chloro-5-fluorobenzaldehyde). These properties influence solubility and crystallization behavior .

Applications in Synthesis: The aldehyde group in 5-Fluoroquinoline-2-carbaldehyde is a versatile handle for synthesizing Schiff bases or hydrazones, which are intermediates in drug discovery. In contrast, 5-Amino-6-fluoroquinoline-2-carbaldehyde’s amino group allows for additional functionalization (e.g., amide coupling), broadening its utility in medicinal chemistry . 5-(Methoxymethyl)furan-2-carbaldehyde, with its methoxymethyl group, may serve as a precursor for bio-based polymers or flavoring agents, reflecting the distinct applications of furan derivatives compared to quinolines .

Research Findings and Limitations

- Synthetic Accessibility: Fluorinated quinolines like 5-Fluoroquinoline-2-carbaldehyde typically require multi-step syntheses involving halogenation and oxidation, whereas benzaldehyde derivatives (e.g., 2-Chloro-5-fluorobenzaldehyde) are often synthesized via direct electrophilic substitution .

- The presence of fluorine and aldehyde groups may synergistically enhance binding to biological targets compared to non-fluorinated analogs.

- Data Gaps: Detailed spectroscopic data (e.g., NMR, IR), solubility, and stability profiles for 5-Fluoroquinoline-2-carbaldehyde are absent in the provided sources. Further experimental studies are needed to quantify its reactivity and pharmacokinetic properties relative to analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.